

# Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole from 4-methoxyphenylhydrazine

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## Compound of Interest

Compound Name: 5-Methoxy-2,3,3-trimethyl-3H-indole

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## Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **5-Methoxy-2,3,3-trimethyl-3H-indole** from 4-methoxyphenylhydrazine and 3-methyl-2-butanone via the Fischer indole synthesis. This well-established method provides a high-yield route to this valuable heterocyclic compound, a key intermediate in the development of various pharmaceutical agents.

### Core Synthesis Parameters

The synthesis is a classic example of the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus. The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine and a ketone.

Parameter	Value	Reference
Starting Material 1	4-Methoxyphenylhydrazine hydrochloride	[1]
Starting Material 2	3-Methyl-2-butanone (Isopropyl methyl ketone)	[1]
Reaction Type	Fischer Indole Synthesis	[2][3]
Catalyst/Solvent	Glacial Acetic Acid	[1]
Reaction Temperature	Reflux	[1]
Reaction Time	10 hours	[1]
Reported Yield	95%	[1]
Product Purity	Typically 95-98%	[4][5]
Product Appearance	Red, viscous oil	[1]

## Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

- 4-Methoxyphenylhydrazine hydrochloride
- 3-Methyl-2-butanone (Isopropyl methyl ketone)
- Glacial Acetic Acid
- 1 M Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution
- Chloroform (CHCl<sub>3</sub>)
- Magnesium Sulfate (MgSO<sub>4</sub>), anhydrous
- Deionized Water

## Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Standard laboratory glassware

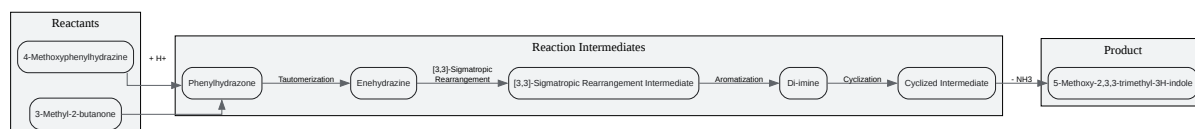
## Procedure:

- To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (0.223 g, 1.28 mmol) and 3-methyl-2-butanone (0.139 g, 1.61 mmol).
- Add glacial acetic acid (10 mL) to the flask.
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the mixture to reflux and maintain with stirring for 10 hours.
- After 10 hours, allow the reaction mixture to cool to room temperature.
- Carefully neutralize the cooled mixture with a 1 M solution of sodium carbonate.
- Dilute the neutralized mixture with water (100 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 100 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Remove the solvent from the filtrate by means of a rotary evaporator to yield **5-Methoxy-2,3,3-trimethyl-3H-indole** as a red, viscous oil.

## Reaction Mechanism and Workflow

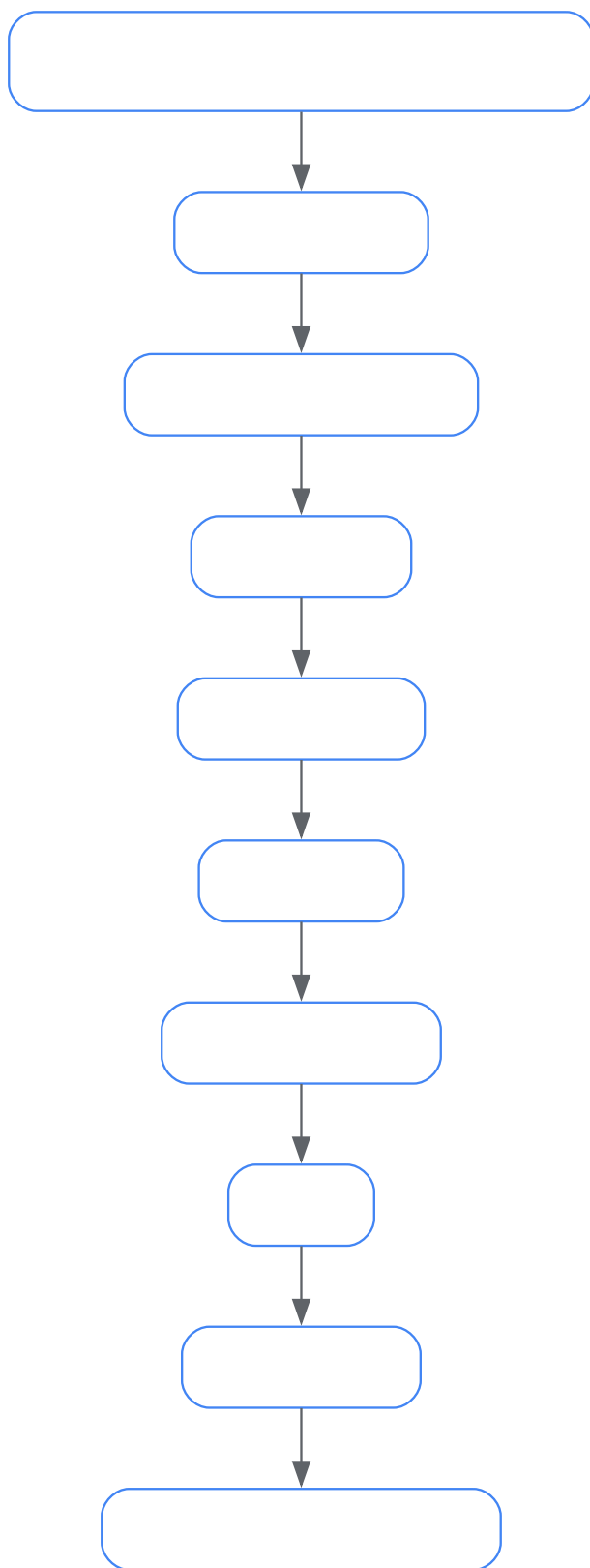
The synthesis of **5-Methoxy-2,3,3-trimethyl-3H-indole** proceeds through the well-documented Fischer indole synthesis mechanism. The key steps involve the formation of a phenylhydrazone, followed by tautomerization, a [3,3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.



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Caption: Fischer Indole Synthesis Reaction Pathway.

The experimental workflow for this synthesis is a standard procedure in organic chemistry, involving reaction setup, workup, and product isolation.



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Caption: Experimental Workflow for Synthesis.

## Product Characterization Data

While a full experimental spectrum for **5-Methoxy-2,3,3-trimethyl-3H-indole** is not readily available in the cited literature, the following table provides expected spectroscopic data based on the known structure and data from similar compounds.

Analysis	Expected Data
$^1\text{H}$ NMR	Aromatic protons: ~6.5-7.5 ppm (multiplets, 3H) Methoxy protons: ~3.8 ppm (singlet, 3H) C2-Methyl protons: ~2.1 ppm (singlet, 3H) C3-Methyl protons: ~1.3 ppm (singlet, 6H)
$^{13}\text{C}$ NMR	Aromatic carbons: ~110-160 ppm Quaternary carbon (C3): ~50 ppm Imine carbon (C2): ~180 ppm Methoxy carbon: ~55 ppm Methyl carbons: ~15-30 ppm
Mass Spec (EI)	Molecular Ion ( $\text{M}^+$ ): $m/z = 189.1154$
IR (Infrared)	C=N stretch: ~1640 $\text{cm}^{-1}$ C-O stretch (aryl ether): ~1240 $\text{cm}^{-1}$ Aromatic C-H stretch: ~3000-3100 $\text{cm}^{-1}$ Aliphatic C-H stretch: ~2850-2970 $\text{cm}^{-1}$

This technical guide provides a comprehensive overview of the synthesis of **5-Methoxy-2,3,3-trimethyl-3H-indole**. The described Fischer indole synthesis is a reliable and high-yielding method, making it suitable for both academic research and industrial drug development applications. For further characterization, standard spectroscopic techniques should be employed to confirm the structure and purity of the synthesized compound.

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